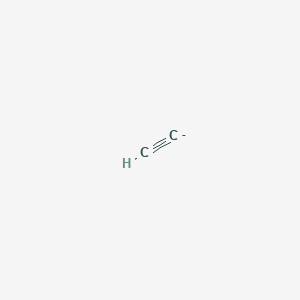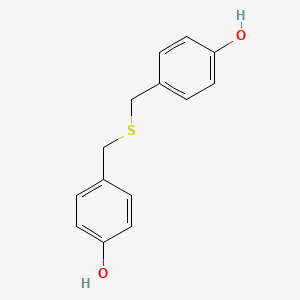
Bis-(4-hydroxybenzyl)sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(4-hydroxybenzyl)sulfide is an organic sulfide that consists of two 4-hydroxybenzyl groups covalently bound to a central sulfur atom. It is isolated from Gastrodia elata and Pleuropterus ciliinervis and exhibits neoroprotective activity. It has a role as a metabolite, an EC 3.5.1.98 (histone deacetylase) inhibitor and a neuroprotective agent. It is an organic sulfide and a polyphenol.
Applications De Recherche Scientifique
Inhibition of Histone Deacetylase and Antitumor Activity
Bis-(4-hydroxybenzyl)sulfide, isolated from Pleuropterus ciliinervis, has been found to inhibit histone deacetylase (HDAC) effectively. It also exhibits significant growth inhibitory activity on several human tumor cell lines, particularly the MDA-MB-231 breast tumor cell line, indicating its potential in cancer research (Son, Lee, Yang, & Moon, 2007).
Antioxidant Synthesis
Improved methods for synthesizing antioxidants like Bis-(3,5-di-tert-butly-4-hydroxybenzyl) sulfide have been studied, highlighting the importance of bis-(4-hydroxybenzyl)sulfide derivatives in the field of antioxidant compounds (Min, 2013).
Spectrophotometric Techniques
Spectrophotometric techniques have been developed for the quantification and authenticity establishment of bis-(4-hydroxybenzyl)sulfide derivatives, emphasizing their significance in pharmaceutical and biochemical applications (Шинко, Терентьева, & Ивановская, 2020).
Photo-stabilization in Polymers
Bis-(4-hydroxybenzyl)sulfide has been used as a photo-stabilizer for polymers like cis-1,4-polybutadiene, demonstrating its utility in enhancing the durability and stability of various materials (Lucki, 1985).
Neuroprotection
As a compound from Gastrodia elata, bis-(4-hydroxybenzyl)sulfide has shown potent neuroprotective properties against PC12 cell apoptosis, highlighting its potential in neurodegenerative disease research (Huang et al., 2007).
Synthesis and Antimicrobial Activity
Bis-(4-hydroxybenzyl)sulfide analogs have been synthesized and evaluated for their antimicrobial properties, providing insights into their potential as new antimicrobial agents (Sankar et al., 2009).
Propriétés
Formule moléculaire |
C14H14O2S |
|---|---|
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
4-[(4-hydroxyphenyl)methylsulfanylmethyl]phenol |
InChI |
InChI=1S/C14H14O2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2 |
Clé InChI |
OEISQDWSEZCYNH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O |
SMILES canonique |
C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



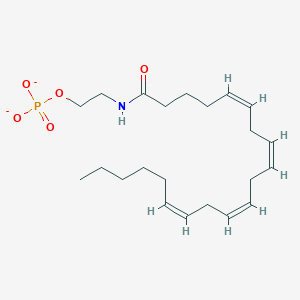
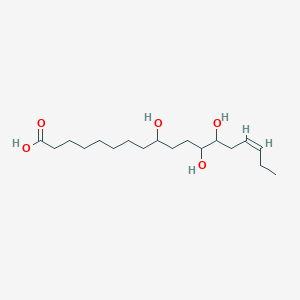

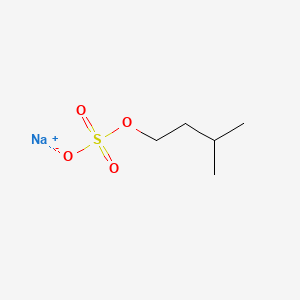


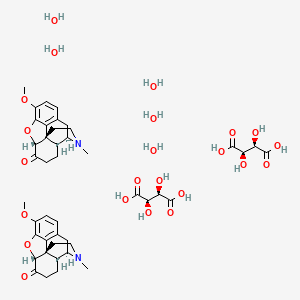
![[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1261099.png)
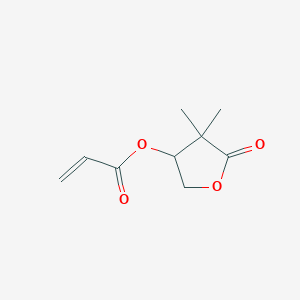
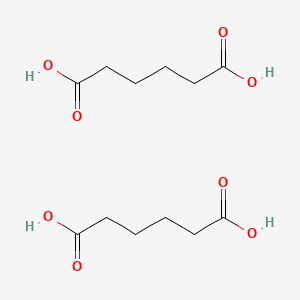
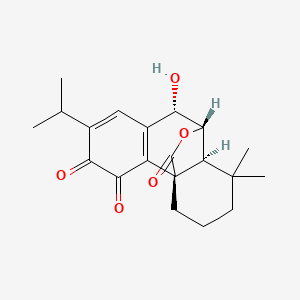
![[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate](/img/structure/B1261104.png)
![(1R)-1,5-anhydro-1-[(1E,3S,4S,5R)-4,5-dihydroxy-3-(nonacosanoylamino)nonadec-1-en-1-yl]-D-galactitol](/img/structure/B1261105.png)
